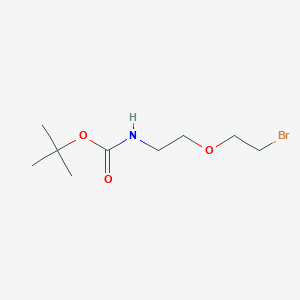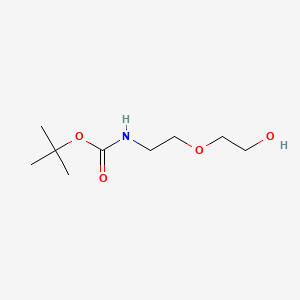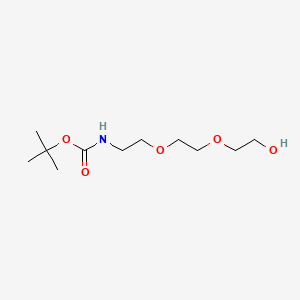
十二氟戊烷
概述
科学研究应用
全氟戊烷在科学研究中具有广泛的应用:
化学: 由于其惰性,用作溶剂和各种化学反应。
生物学: 用作超声成像中的造影剂,用于生物学研究。
医学: 用于闭塞治疗和吸入器中的推进剂。
作用机理
全氟戊烷在医疗应用中的作用机制与其在超声作用下形成稳定微泡的能力有关。 这些微泡增强了超声成像的对比度,使组织和器官的显像更加清晰。 在闭塞治疗中,液体液滴转化为气体微泡可以阻塞血管,有助于治疗某些疾病 .
作用机制
Dodecafluoropentane, also known as Perfluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It has several biomedical applications due to its unique properties .
Target of Action
It has been used in various biomedical applications, including as a propellant for pressurized metered dose inhalers, a gas core in microbubble ultrasound contrast agents, and in occlusion therapy via the conversion of nanometer liquid droplets into micrometer-sized gas microbubbles .
Mode of Action
It is known that Dodecafluoropentane, in the form of 250 nm nanodroplets, can swell modestly to accept and carry large amounts of oxygen in the body at temperatures above 29 °C . Its small particle size allows oxygen delivery even into hypoxic tissue unreachable by erythrocytes .
Pharmacokinetics
It is known that dodecafluoropentane has a very short blood half-life of 145±017 minutes . The mean blood clearance is 78.5±24.9 ml/min/kg .
Result of Action
The result of Dodecafluoropentane’s action is primarily related to its oxygen-carrying capacity. It has been used in pre-hospital resuscitation, where it was found to decrease ischemic stroke infarct volumes .
Action Environment
The action of Dodecafluoropentane can be influenced by environmental factors such as temperature. It swells to accept and carry oxygen at temperatures above 29 °C
安全和危害
未来方向
The combination of ultrasound with nanobubbles (NBs) containing Perfluoropentane has shown increased localization of anticancer molecules in tumor tissues with triggered release behavior . This suggests that Perfluoropentane could play a valuable role in enhancing treatments to achieve better therapeutic efficacy in the future .
Relevant Papers
Several papers have been published on Perfluoropentane. For instance, a paper titled “Perfluoropentane/apatinib-encapsulated metal–organic framework nanoparticles enhanced the microwave ablation of hepatocellular carcinoma” discusses the use of Perfluoropentane in enhancing the ablation efficiency of hepatocellular carcinoma . Another paper titled “Perfluoropentane-filled chitosan poly-acrylic acid nanobubbles with good imaging abilities and high stability for long-term imaging in vivo” discusses the challenges in designing nanobubbles that are less than 200 nm in size .
生化分析
Biochemical Properties
Dodecafluoropentane plays a significant role in biochemical reactions due to its unique properties. It is highly hydrophobic and lipophobic, allowing it to dissolve large volumes of gases. This characteristic makes it an excellent candidate for oxygen transport and delivery in various biomedical applications. Dodecafluoropentane interacts with several biomolecules, including enzymes and proteins involved in oxygen transport and delivery. For instance, it has been used in the form of emulsions to enhance oxygenation in hypoxic tissues, thereby interacting with hemoglobin and other oxygen-carrying proteins .
Cellular Effects
Dodecafluoropentane has been shown to influence various cellular processes. In studies involving glioblastoma multiforme, a type of brain tumor, dodecafluoropentane emulsion was used as a radiosensitizer, enhancing the effectiveness of radiotherapy by improving oxygenation in hypoxic tumor cells . Additionally, in a murine model of acute lung injury, dodecafluoropentane improved oxygen saturation and reduced inflammatory cell counts in bronchoalveolar lavage fluid . These effects suggest that dodecafluoropentane can modulate cell signaling pathways and gene expression related to oxygen transport and inflammatory responses.
Molecular Mechanism
The molecular mechanism of dodecafluoropentane involves its ability to dissolve and transport gases, particularly oxygen. When used in emulsions, dodecafluoropentane can enhance oxygen delivery to hypoxic tissues, thereby improving cellular respiration and reducing hypoxia-induced damage . This mechanism is particularly beneficial in conditions such as glioblastoma multiforme and acute lung injury, where improved oxygenation can enhance therapeutic outcomes. Dodecafluoropentane’s interaction with oxygen-carrying proteins and its ability to form stable emulsions are key factors in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecafluoropentane have been observed to change over time. Studies have shown that dodecafluoropentane emulsions can maintain their stability and effectiveness in oxygen delivery for extended periods. For example, in a murine model of acute lung injury, repeated administration of dodecafluoropentane emulsion resulted in sustained improvements in oxygen saturation over several hours . Additionally, the compound’s stability and degradation were monitored, showing that it remains effective in delivering oxygen without significant degradation over the course of the experiments .
Dosage Effects in Animal Models
The effects of dodecafluoropentane vary with different dosages in animal models. In studies involving acute lung injury, different dosages of dodecafluoropentane emulsion were administered to mice, and the results showed dose-dependent improvements in oxygen saturation and reductions in inflammatory cell counts . Higher doses of dodecafluoropentane were associated with greater therapeutic effects, but also with an increased risk of adverse effects such as delayed radiation necrosis in glioblastoma patients . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
Dodecafluoropentane is not metabolized in the traditional sense, as it is a stable fluorocarbon compound. Instead, it is primarily excreted unchanged from the body. Its involvement in metabolic pathways is limited to its role in oxygen transport and delivery. Dodecafluoropentane emulsions facilitate the transport of oxygen to hypoxic tissues, thereby supporting cellular respiration and metabolic processes that depend on adequate oxygen supply .
Transport and Distribution
Dodecafluoropentane is transported and distributed within cells and tissues primarily through its emulsified form. When administered intravenously, dodecafluoropentane emulsion is distributed to various tissues, including the brain, lungs, liver, and kidneys . The compound’s ability to dissolve and transport oxygen allows it to enhance oxygenation in these tissues, particularly in hypoxic conditions. Studies have shown that dodecafluoropentane can accumulate in specific tissues, providing targeted oxygen delivery and therapeutic effects .
Subcellular Localization
The subcellular localization of dodecafluoropentane is primarily within the cytoplasm, where it can interact with oxygen-carrying proteins and other biomolecules involved in cellular respiration. Due to its hydrophobic and lipophobic nature, dodecafluoropentane does not readily cross cellular membranes but remains within the cytoplasmic compartment. This localization allows it to effectively deliver oxygen to mitochondria and other organelles involved in energy production .
准备方法
全氟戊烷可以通过称为氟化的方法合成,在该方法中,戊烷中的氢原子被氟原子取代。这可以通过在受控条件下使用各种氟化剂来实现。 工业生产方法通常涉及使用电化学氟化或直接氟化技术 .
化学反应分析
全氟戊烷由于强碳-氟键而相对惰性。 它可以在特定条件下进行某些反应:
氧化: 全氟戊烷可以使用强氧化剂氧化,尽管由于碳-氟键的稳定性,这种情况并不常见。
还原: 由于全氟戊烷的稳定性,还原反应也很少见。
相似化合物的比较
全氟戊烷由于其高氟含量和稳定性而独一无二。 类似的化合物包括:
全氟己烷: 另一种具有类似性质但碳链更长的氟碳化合物。
全氟丁烷: 另一种具有类似性质但碳链更短的氟碳化合物,在成像和溶剂方面具有类似的应用。
全氟辛烷: 以其在电子冷却和表面活性剂中的应用而闻名
全氟戊烷因其沸点、稳定性和生物医学应用的最佳平衡而脱颖而出。
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBUSHGCBERSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046613 | |
| Record name | Perflenapent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Strem Chemicals MSDS] | |
| Record name | Perfluoropentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
678-26-2 | |
| Record name | Perfluoropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflenapent [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflenapent | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perflenapent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecafluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLENAPENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483AU1Y5CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


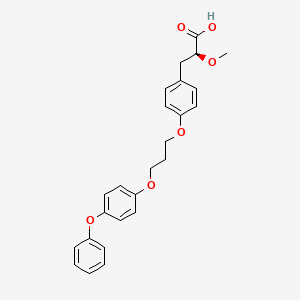
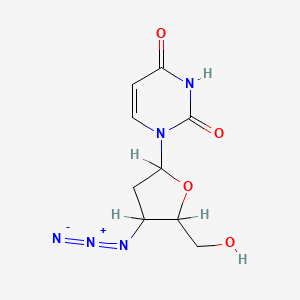
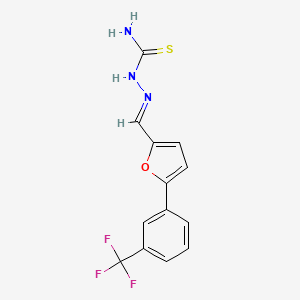
![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)
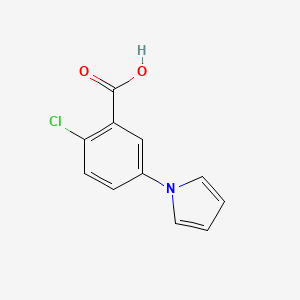
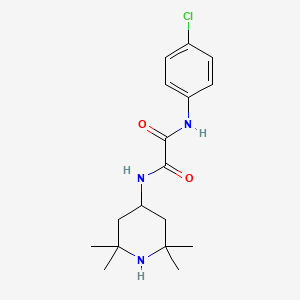
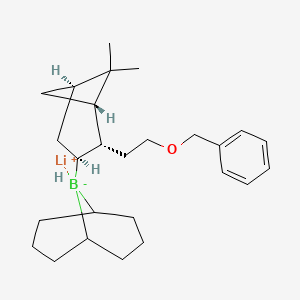
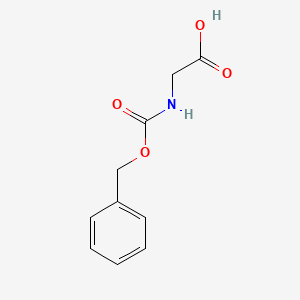
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)
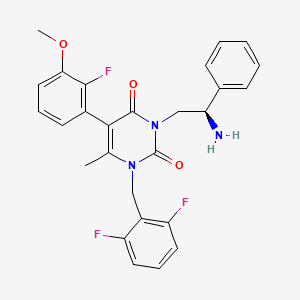
![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)
